molecular formula C5H2Cl2O2S B154882 4,5-Dichlorothiophene-2-carboxylic acid CAS No. 31166-29-7

4,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B154882
CAS No.: 31166-29-7
M. Wt: 197.04 g/mol
InChI Key: JDBAYLWBVQVMTD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4,5-Dichlorothiophene-2-carboxylic Acid is primarily used in the preparation of compounds that have therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .

Mode of Action

BACE1 and BACE2 are critical in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s patients .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the production of beta-amyloid peptides. By inhibiting BACE1 and BACE2, the compound can potentially reduce the accumulation of these peptides, thereby mitigating the symptoms of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would be the reduction in the production of beta-amyloid peptides. This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichlorothiophene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene-2-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichlorothiophene-2-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for the formation of a wide range of derivatives.

Properties

IUPAC Name

4,5-dichlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBAYLWBVQVMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308220
Record name 4,5-dichlorothiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31166-29-7
Record name 31166-29-7
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Record name 4,5-dichlorothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

5-Chloro-2-thiophenecarboxylic acid (6.50 g) was dissolved in N,N-dimethylformamide (30 ml), and ethyl iodide (3.2 ml) and potassium carbonate (5.52 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-2-thiophenecarboxylic acid ethyl ester (5.27 g). 5-Chloro-2-thiophenecarboxylic acid ethyl ester (2.23 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room temperature for 48 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography. The desired fractions were concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g). 4,5-Dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at 60° C. for 15 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid (2.14 g) as crystals.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a solution of sodium hydroxide (19.2 grams, 48.0 mmole) in water (30 ml) and ice (120 g) at −10° C. was bubbled Cl2 gas until 14.4 g was obtained. The solution was warmed to 50° C. and 1-(4,5-Dichloro-thiophen-2-yl)-ethanone (8.5 0 grams, 40.0 mmole) in dioxane (40 ml) was added dropwise as the temperature rose to 80-90° C. This temperature was maintained for 30 minutes. The mixture was poured into 500 ml water. This was extracted with diethyl ether, and the aqueous was treated with NaHSO3, then acidified to pH 1 with concentrated HCl. The resultant precipitate was filtered, and dried to give a white solid. (5.7 g). MW 197.04; 1H NMR (DMSO-d6) d 7.731 (1H, s).
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is innovative about the reported synthesis of 4,5-Dichlorothiophene-2-carboxylic acid?

A1: The research presents a novel approach to synthesizing this compound from thiophene-2-carboxylic acid. [] The key innovation lies in utilizing N-chlorosuccinimide as the chlorinating agent. This method offers several advantages over traditional approaches:

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